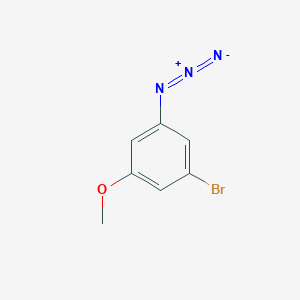
1-Azido-3-bromo-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3-bromo-5-methoxybenzene is an organic compound that belongs to the class of aromatic azides. This compound is characterized by the presence of an azido group (-N3), a bromine atom, and a methoxy group (-OCH3) attached to a benzene ring. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-methoxybenzene can be synthesized through a multi-step process starting from 3-bromoanisole. The general synthetic route involves the following steps:
Bromination: 3-Bromoanisole is prepared by brominating anisole (methoxybenzene) using bromine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Carbonyl Compounds: Formed through oxidation of the methoxy group.
Applications De Recherche Scientifique
1-Azido-3-bromo-5-methoxybenzene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-azido-3-bromo-5-methoxybenzene primarily involves the reactivity of the azido group. . This reaction is catalyzed by copper (I) ions and is widely used in click chemistry. The methoxy and bromine groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
3-Bromoanisole: Similar structure but lacks the azido group.
1-Azido-3-methoxybenzene: Similar structure but lacks the bromine atom.
1-Azido-4-bromo-2-methoxybenzene: Positional isomer with different substitution pattern.
Uniqueness: 1-Azido-3-bromo-5-methoxybenzene is unique due to the presence of both azido and bromine groups on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
1-azido-3-bromo-5-methoxybenzene |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-5(8)2-6(4-7)10-11-9/h2-4H,1H3 |
Clé InChI |
BSGFMHQVUQEXBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N=[N+]=[N-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
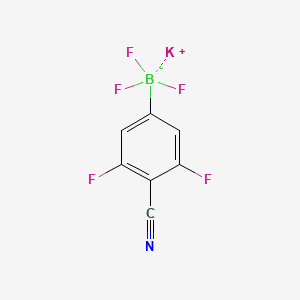
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
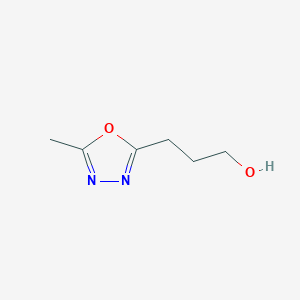
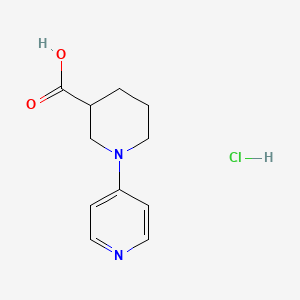
![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
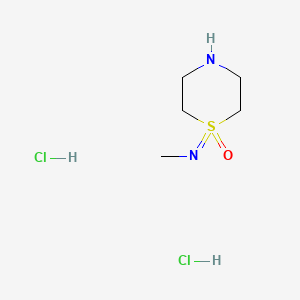
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
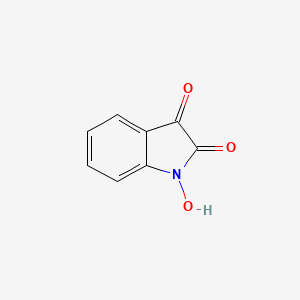
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)
